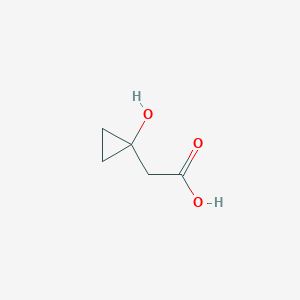
2-(1-Hydroxycyclopropyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Hydroxycyclopropyl)acetic acid is a chemical compound with the molecular formula C5H8O3 and a molecular weight of 116.12 . It is a powder form substance .
Molecular Structure Analysis
The InChI code for this compound is1S/C5H8O3/c6-4(7)3-5(8)1-2-5/h8H,1-3H2,(H,6,7) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
The predicted boiling point of this compound is 287.2±13.0 °C and its predicted density is 1.436±0.06 g/cm3 . The predicted pKa value, which indicates the acidity of the compound, is 4.76±0.10 .Aplicaciones Científicas De Investigación
Pharmaceutical Research and Development
2-(1-Hydroxycyclopropyl)acetic acid and its derivatives have been explored for their pharmaceutical potential. For example, the study of (Acylaryloxy)acetic acid diuretics, including related bicyclic compounds like 2-alkyl- and 2,2-dialkyl-1-oxo-5-indanyloxy acetic acids, found these compounds to possess saluretic and uricosuric properties, which are relevant for developing diuretic drugs (Woltersdorf et al., 1977). Similarly, the synthesis and antimicrobial activity of certain cyclobutane derivatives, such as (1s,2s)-1-hydroxy-2-[(s)-valylamino]cyclobutane-1-acetic acid, have been investigated, revealing enhanced antibacterial activity against specific organisms (Baldwin et al., 1986).
Chemical Synthesis and Reactivity
The compound's reactivity has been a subject of interest in chemical synthesis. For instance, studies on the reactivity of ethyl esters of 2-(benzoylamino) acetic acids have shown that the structure of these compounds significantly influences their reaction kinetics, which is crucial for developing new synthetic routes and chemical transformations (Kolisnyk et al., 2018).
Material Science and Catalysis
In material science and catalysis, derivatives of this compound have been explored. For example, research on novel amino acid bearing Schiff base ligand, derived from [1-(aminomethyl)cyclohexyl]acetic acid, has led to the synthesis of compounds with potential applications in catalysis and as antioxidants (Ikram et al., 2015).
Biotechnological Applications
Biotechnological applications of these compounds have also been investigated. For example, the biotransformation of 2-hydroxy-2-(ethoxyphenylphosphinyl)acetic acid using bacterial species as biocatalysts has been studied, highlighting the stereoselective nature of these reactions and their potential in producing chiral compounds for various applications (Majewska, 2015).
Safety and Hazards
The safety information for 2-(1-Hydroxycyclopropyl)acetic acid indicates that it is a dangerous substance. It has hazard statements H315, H318, and H335, which correspond to causing skin irritation, causing serious eye damage, and may cause respiratory irritation respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
2-(1-hydroxycyclopropyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c6-4(7)3-5(8)1-2-5/h8H,1-3H2,(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFZBWDNJUMVKMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
933752-85-3 |
Source


|
| Record name | 2-(1-hydroxycyclopropyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(2-Chloro-6-fluorophenyl)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one](/img/structure/B2673495.png)




![N-[3-(2,6-dimethylpiperidin-1-yl)-2-hydroxypropyl]-N-(2-methoxyphenyl)benzenesulfonamide](/img/structure/B2673507.png)
![[6-[[5-(Cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] pentanoate](/img/structure/B2673508.png)
![2-[(4E)-4-(1,3-benzodioxol-5-ylmethylidene)-5-oxo-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]imidazol-1-yl]acetonitrile](/img/structure/B2673509.png)
![3-[4-keto-4-[4-(4-methoxyphenyl)piperazino]butyl]-1H-thieno[3,2-d]pyrimidine-2,4-quinone](/img/structure/B2673511.png)

